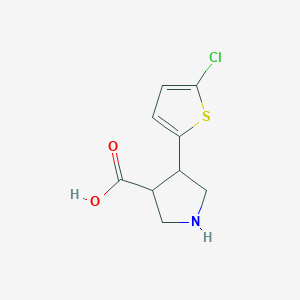

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-(5-chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-8-2-1-7(14-8)5-3-11-4-6(5)9(12)13/h1-2,5-6,11H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPHIOKSFDKSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid are Prothrombin and Coagulation factor X . These proteins play crucial roles in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By influencing the activity of Prothrombin and Coagulation factor X, this compound can alter the downstream effects of this pathway.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on the coagulation cascade. By affecting the activity of key proteins in this pathway, the compound can potentially alter the body’s ability to form blood clots.

Biological Activity

4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Research has focused on its anticancer, antimicrobial, and anti-inflammatory properties, revealing a diverse range of effects that could lead to therapeutic applications.

Chemical Structure

The compound features a pyrrolidine ring substituted with a carboxylic acid group and a chlorothiophene moiety, which is believed to contribute to its biological activity. The molecular formula is .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. In vitro assays using A549 human lung cancer cells showed that certain derivatives significantly reduced cell viability compared to control treatments. The cytotoxicity was evaluated using the MTT assay, with results indicating that some compounds reduced cell viability by up to 36% at concentrations around 100 µM .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| Compound A | A549 | 36.0 | <0.0001 |

| Compound B | A549 | 19.7 | <0.05 |

| Control (Cisplatin) | A549 | 76.6 | - |

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored, particularly against Gram-positive bacteria and drug-resistant fungi. In vitro screening against various pathogens showed that while some derivatives had no significant antibacterial activity (MIC > 128 µg/mL), others demonstrated moderate effectiveness, warranting further investigation into their structure-activity relationship .

Table 2: Antimicrobial Activity Screening Results

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | >128 | No activity |

| Escherichia coli | >128 | No activity |

| Enterococcus faecalis | ≤64 | Moderate |

Anti-inflammatory Properties

In addition to anticancer and antimicrobial effects, the compound has shown anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as selective COX-2 inhibitors .

Table 3: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound D | 15.32 | 0.05 |

| Compound E | 9.01 | 0.76 |

Case Studies

In one notable study, the compound was tested alongside established drugs like celecoxib for its anti-inflammatory effects in animal models. Results indicated that it could significantly reduce inflammation and pain at various dosages (5, 10, and 20 mg/kg), demonstrating its therapeutic potential .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of derivatives related to 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid against various cancer cell lines. For example, compounds synthesized from this scaffold have shown promising results in inhibiting the growth of breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines through MTT assays. The structure-activity relationship (SAR) indicates that modifications on the aryl side chains significantly influence cytotoxic potency, with smaller lipophilic substituents enhancing activity .

Antimalarial Potential

The compound has also been investigated for its inhibitory effects on plasmodial kinases, specifically PfGSK3 and PfPK6, which are critical targets in combating malaria. Analogues of this compound exhibited IC50 values in the nanomolar range, indicating significant potential for further development as antimalarial agents .

Synthetic Methodologies

Synthesis of Dispirooxindole-β-Lactams

The compound has been utilized in the synthesis of complex structures such as dispirooxindole-β-lactams through a one-pot Staudinger ketene-imine cycloaddition reaction. This methodology allows for the efficient formation of these biologically relevant compounds, which have shown enhanced antiproliferative activity compared to traditional oxindole derivatives .

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of dispiroindolin-2-ones derived from this compound, researchers found that specific structural modifications led to increased potency against cancer cell lines. Notably, compounds with smaller substituents at the fourth position demonstrated improved binding affinity to target sites, correlating with higher cytotoxicity .

Case Study 2: Antimalarial Activity

Another investigation focused on the antimalarial properties of pyrrolidine derivatives indicated that certain modifications could enhance inhibition against PfGSK3 and PfPK6. The findings suggested that maintaining an unaltered pyrrolidinyl ring was crucial for effective kinase inhibition, highlighting the importance of structural integrity in drug design .

Data Tables

| Compound | Target | IC50 Value (nM) | Activity Type |

|---|---|---|---|

| 4-(5-Chlorothiophen-2-yl)pyrrolidine | MCF7 (Cancer) | 150 | Cytotoxicity |

| 4-(5-Chlorothiophen-2-yl)pyrrolidine | A549 (Cancer) | 120 | Cytotoxicity |

| Pyrrolidine derivative | PfGSK3 (Malaria) | 200 | Kinase Inhibition |

| Pyrrolidine derivative | PfPK6 (Malaria) | 180 | Kinase Inhibition |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid ()

- Structure : Differs by replacing the thiophene group with a 5-chloro-2-hydroxyphenyl substituent. The pyrrolidine ring also contains a ketone (oxo) group at position 3.

- Synthesis : Prepared via HCl/H₂O₂-mediated chlorination and oxidation, yielding derivatives with antioxidative properties .

b. (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid ()

- Structure : Features a 4-chlorophenyl group at position 3 and a stereospecific (2S,3R) configuration.

- Synthesis : Achieved through hydrogenation and acid-catalyzed deprotection (65% yield).

- Key Differences : Stereochemistry and the oxo group may enhance binding specificity in chiral environments, as seen in glutamate analogs .

c. 5-(4-Fluorophenyl)pyridine-3-carboxylic Acid ()

- Structure : Replaces the pyrrolidine ring with a pyridine core, substituted with a 4-fluorophenyl group.

- Molecular Weight : 217.20 g/mol, lower than typical pyrrolidine derivatives due to the absence of a saturated ring.

- Key Differences : The pyridine ring’s aromaticity and fluorine substituent alter electronic properties and solubility .

d. Patent Compound: 1-(5-(4-(Chlorodifluoromethoxy)phenyl)carbamoyl)-3-(1H-pyrazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic Acid ()

- Structure : Incorporates a pyridine-pyrazole hybrid system and a chlorodifluoromethoxy group.

- Applications : Likely designed for high bioactivity, given the complexity and presence of fluorinated groups, which are common in pharmaceuticals .

Functional and Application Insights

- Bioactivity : Thiophene-containing analogs (e.g., ) are often explored for kinase inhibition or antimicrobial activity due to sulfur’s electron-rich nature. Hydroxyphenyl derivatives () exhibit antioxidative effects, while fluorinated pyridines () may target CNS receptors .

- Synthetic Challenges : The thiophene-Cl group in the target compound may require regioselective chlorination, contrasting with the oxo-group synthesis in , which employs hydrogenation .

Crystallographic and Computational Tools

- Mercury CSD () : Could visualize packing patterns and intermolecular interactions, aiding in comparing solubility or stability with analogs like the hydroxyphenyl derivative .

Preparation Methods

Preparation of 5-Chlorothiophene-2-carboxylic Acid Intermediate

A crucial precursor in the synthesis of 4-(5-chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid is 5-chlorothiophene-2-carboxylic acid. An efficient and scalable preparation method involves a one-pot chlorination and oxidation process starting from 2-thiophenecarboxaldehyde, as detailed in a Chinese patent (CN108840854B):

- Step 1: Chlorination of 2-thiophenecarboxaldehyde with chlorine gas at controlled temperatures (-10 to 30 °C) yields 5-chloro-2-thiophenecarboxaldehyde intermediate.

- Step 2: The intermediate is slowly added to a precooled sodium hydroxide solution (temperature maintained below 30 °C), followed by further chlorination and heat preservation reactions.

- Step 3: After quenching with sodium sulfite and extraction, the aqueous phase is acidified with concentrated hydrochloric acid to precipitate 5-chlorothiophene-2-carboxylic acid.

- Step 4: The crude product is recrystallized from ethanol/water to afford the purified acid with 92% purity and good yield.

Reaction Conditions Summary:

| Step | Conditions | Notes |

|---|---|---|

| Chlorination of aldehyde | Cl2 gas, -10 to 30 °C, 1-20 h | Molar ratio Cl2:aldehyde ~1.5:1 |

| Addition to NaOH solution | NaOH 20% solution, 5 °C, slow addition | Temperature maintained below 30 °C |

| Secondary chlorination | Cl2 gas, 15-30 °C, 4 h | Ensures full conversion |

| Quenching and extraction | Sodium sulfite, organic solvent extraction | Solvents include dichloromethane |

| Acidification and filtration | HCl to pH 1-2, filtration, recrystallization | Final purity ~92% |

This method is notable for its one-pot nature, minimizing isolation steps and enabling industrial scalability.

Synthesis of the Pyrrolidine-3-carboxylic Acid Core

The pyrrolidine-3-carboxylic acid framework can be constructed via stereoselective approaches starting from amino acids or by cyclization reactions. While direct preparation methods for this compound are scarce, related pyrrolidine carboxamide derivatives have been synthesized by coupling 5-chlorothiophene-2-carboxylic acid with pyrrolidine derivatives under amide bond-forming conditions.

A typical approach involves:

- Activation of 5-chlorothiophene-2-carboxylic acid as an acid chloride or using carbodiimide coupling agents.

- Reaction with an appropriately substituted pyrrolidine, often with chiral centers, to form the carboxamide or carboxylic acid derivative.

- Purification by crystallization or chromatography.

For example, a patent (WO2004060887A1) describes the preparation of related 5-chloro-N-substituted thiophene carboxamides by reacting 5-chlorothiophene-2-carboxylic acid derivatives with amino alcohols or amines in solvents such as toluene and 1-methyl-2-pyrrolidone, followed by heating and purification.

Representative Synthetic Route for this compound

Based on the literature and patent data, a plausible synthetic sequence is:

- Synthesis of 5-chlorothiophene-2-carboxylic acid as described in section 2.

- Activation of the carboxylic acid to an acid chloride or mixed anhydride using reagents like N,N’-carbonyldiimidazole (CDI) or oxalyl chloride.

- Nucleophilic substitution with a chiral pyrrolidine-3-amine or protected pyrrolidine derivative to form the amide intermediate.

- Hydrolysis or deprotection steps to yield the free carboxylic acid at the 3-position of the pyrrolidine ring.

- Purification by recrystallization or chromatography.

Summary Table of Key Preparation Steps

Additional Notes on Related Synthetic Strategies

- Alternative synthetic routes may involve the bromination of thiophene derivatives followed by nucleophilic substitution and ring closure, as seen in related heterocyclic syntheses.

- Esterification and subsequent hydrazine treatment have been used for pyrrolidine-3-carboxylic acid derivatives in other contexts, suggesting potential modifications for this compound.

- Reaction parameters such as temperature, molar ratios, and solvent choice critically affect the yield and purity of intermediates and final products.

Q & A

Q. What are the optimal synthetic routes for 4-(5-Chlorothiophen-2-yl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including halogenation, cyclization, and deprotection. Key steps include:

- Halogenation: Introduction of the chloro-substituent on the thiophene ring via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (40–60°C) .

- Pyrrolidine Formation: Cyclization of a precursor amine using reductive amination or transition-metal-catalyzed coupling (e.g., palladium or copper catalysts) to form the pyrrolidine core .

- Carboxylic Acid Deprotection: Removal of tert-butoxycarbonyl (Boc) or ester protecting groups using acidic conditions (e.g., HCl in dioxane) .

Optimization involves adjusting solvent polarity (DMF, toluene), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) to maximize yield (>70%) and purity (HPLC >95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of techniques:

- X-ray Crystallography: Single-crystal analysis using SHELX software for refinement (e.g., SHELXL for small-molecule structures) to determine bond lengths, angles, and stereochemistry .

- Spectroscopy:

- NMR: H and C NMR to verify substituent positions (e.g., chloro-thiophene proton signals at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 260.04 for CHClNOS) .

- Mercury CSD: Visualization of crystal packing and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. What methodologies are recommended for initial assessment of biological activity?

Methodological Answer:

- In Vitro Enzyme Assays: Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or colorimetric substrates. IC values are determined via dose-response curves (0.1–100 μM range) .

- Binding Affinity Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure K values. The chloro-thiophene moiety enhances hydrophobic interactions, improving binding selectivity .

- Cellular Assays: Evaluate cytotoxicity (MTT assay) and target engagement in cell lines (e.g., IC < 10 μM in cancer models) .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase ATP-binding pockets). Focus on substituent effects:

- Free Energy Perturbation (FEP): Quantify energy changes upon substituent modification (e.g., replacing chlorine with trifluoromethyl groups) to prioritize synthetic targets .

Q. What strategies resolve enantiomeric purity challenges during synthesis?

Methodological Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak IA) with hexane/ethanol mobile phases to separate enantiomers (resolution factor R > 1.5) .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling to control stereochemistry at the pyrrolidine C3 position .

- X-ray Diffraction: Confirm absolute configuration of resolved enantiomers via anomalous dispersion effects in crystallography .

Q. How should conflicting pharmacological data (e.g., varying IC50_{50}50 values across studies) be addressed?

Methodological Answer:

- Systematic Variant Testing: Synthesize analogs with controlled substituent changes (e.g., 5-bromo vs. 5-chloro thiophene) to isolate electronic effects on activity .

- Biophysical Validation: Use ITC to measure binding thermodynamics (ΔH, ΔS) and SPR for kinetic profiling (k, k) to distinguish true potency differences from assay artifacts .

- Meta-Analysis: Compare data across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.